molecular formula C5H11N3O B8381800 3-Azido-3-methylbutan-1-ol

3-Azido-3-methylbutan-1-ol

Cat. No. B8381800
M. Wt: 129.16 g/mol
InChI Key: PRHPDSPWDRBUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278482B2

Procedure details

To a stirred ice cold solution of 3-azido-3-methylbutan-1-ol (3.33 g, 25.8 mmol) and DIEA (9.0 mL, 2 equiv, 51.6 mmol) in anhydrous DCM (200 mL) was added methanesulfonyl chloride (2.99 mL, 1.5 equiv, 38.7 mmol) over 5 min. The reaction was stirred and left at 0° C. for 1.5 h. The reaction mixture was extracted with 1 N HCl (2×200 mL), saturated NaHCO3 (2×200 mL) and brine (200 mL). The organic layer was dried over anhydrous MgSO4, filtered, and concentrated to give a colorless liquid. The crude oil was purified on an ISCO purification system with gradient elution from 5-40% ethyl acetate in hexanes. The desired fractions were collected and concentrated to give a colorless liquid (4.45 g, 83.4). 1H NMR (CDCl3, 400 MHz): δ 1.36 (s, 6H), 1.93-1.98 (t, J=6.8, 2H), 3.32-4.36 (t, J=6.8, 2H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
2.99 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:4]([CH3:9])([CH3:8])[CH2:5][CH2:6][OH:7])=[N+:2]=[N-:3].CCN(C(C)C)C(C)C.[CH3:19][S:20](Cl)(=[O:22])=[O:21]>C(Cl)Cl>[CH3:19][S:20]([O:7][CH2:6][CH2:5][C:4]([N:1]=[N+:2]=[N-:3])([CH3:9])[CH3:8])(=[O:22])=[O:21]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.33 g
Type
reactant
Smiles
N(=[N+]=[N-])C(CCO)(C)C
Name
Quantity
9 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2.99 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with 1 N HCl (2×200 mL), saturated NaHCO3 (2×200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a colorless liquid
CUSTOM
Type
CUSTOM
Details
The crude oil was purified on an ISCO purification system with gradient elution from 5-40% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a colorless liquid (4.45 g, 83.4)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
CS(=O)(=O)OCCC(C)(C)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.